molecular formula C19H27NO4 B1327254 Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898751-53-6

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1327254
M. Wt: 333.4 g/mol
InChI Key: CEASNWJXLIVYGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions including Michael-Aldol condensation, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate[“]. This suggests that the synthesis of Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also involve similar condensation reactions, possibly starting from a cyclohexanone derivative and incorporating the morpholinomethylphenyl group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction[“]. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved to a high degree of precision, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond[“]. This level of detail provides a basis for predicting that Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also form specific intramolecular or intermolecular interactions, influencing its crystalline structure and stability.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate, but they do describe the reactivity of similar compounds. For example, the presence of functional groups such as ketones and esters in these compounds suggests that they could undergo reactions typical of these functionalities, such as nucleophilic addition or condensation reactions[“]. The morpholinomethyl group in Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate could also participate in or influence various chemical reactions due to its potential as a leaving group or through its electron-donating properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers are characterized by techniques like FT-IR, TGA, DTA, and UV-Visible spectroscopy[“]. These compounds exhibit specific thermal properties and absorbance spectra, which can be correlated with their molecular structures. By analogy, Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate is likely to have its own distinct set of physical and chemical properties, including melting point, solubility, and spectral characteristics, which could be elucidated using similar analytical techniques.

Scientific research applications

Chemical Synthesis and Stereochemistry

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate and its analogs have been utilized in various chemical synthesis processes. For instance, its derivative, morpholine enamine of 2-methylcyclohexanone, has been used in reactions with ethyl azodicarboxylate and phenyl isocyanate to yield corresponding cyclohexanone products, demonstrating selectivity and stereochemistry in chemical reactions (Colonna et al., 1970).

Synthesis of Medical Compounds

In the medical field, derivatives of ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate have been synthesized for potential use as therapeutic agents. An example is the synthesis of N-(morpholinomethyl) benzamides, which are analogs of moclobemide, an antidepressant drug (Pessoa‐Mahana et al., 2002).

Application in Kinase Inhibitors

Another application of this compound is in the development of kinase inhibitors. Using a Wittig–SNAr (nucleophilic aromatic substitution) approach, derivatives of ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate have been synthesized as intermediates for aurora 2 kinase inhibitors (Xu et al., 2015).

Development of Anticancer Agents

Additionally, ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate derivatives have been explored for their potential as anticancer agents. For example, novel ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates have been synthesized and investigated for their anticancer properties (Facchinetti et al., 2015).

Other Applications in Chemical Reactions

The compound and its analogs have also been used in various other chemical reactions, such as in the synthesis of 3-alkyl-2-hydroxy-2-cyclohexen-1-ones, which are components of coffee aroma (Sato et al., 1974).

properties

IUPAC Name

ethyl 6-[2-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)10-6-5-9-18(21)17-8-4-3-7-16(17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEASNWJXLIVYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643571
Record name Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[2-(morpholinomethyl)phenyl]-6-oxohexanoate

CAS RN

898751-53-6
Record name Ethyl 2-(4-morpholinylmethyl)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-{2-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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